Des(isopropylthiazolyl) Ritonavir
Description
Des(isopropylthiazolyl) Ritonavir is a derivative of the antiretroviral drug Ritonavir, a human immunodeficiency virus (HIV) protease inhibitor. Structurally, it is characterized by the removal of the isopropylthiazolyl group from the parent compound (CAS 176655-57-5) . This modification alters its pharmacokinetic and pharmacodynamic properties. Ritonavir is primarily used to boost other protease inhibitors by inhibiting cytochrome P450 3A4 (CYP3A4), but its derivatives, including Des(isopropylthiazolyl) Ritonavir, have been studied for expanded therapeutic applications, such as SARS-CoV-2 3CLpro inhibition .
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O5S/c1-20(2)27(35-29(38)31-3)28(37)33-23(14-21-10-6-4-7-11-21)16-26(36)25(15-22-12-8-5-9-13-22)34-30(39)40-18-24-17-32-19-41-24/h4-13,17,19-20,23,25-27,36H,14-16,18H2,1-3H3,(H,33,37)(H,34,39)(H2,31,35,38)/t23-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQJGJZZUNOHCX-MNUOIFNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735859 | |
| Record name | N-[(2S,4S,5S)-4-Hydroxy-1,6-diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]-N~2~-(methylcarbamoyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176655-57-5 | |
| Record name | Thiazol-5-ylmethyl N-((1S,2S,4S)-1-benzyl-2-hydroxy-4-(((2S)-3-methyl-2-(methylcarbamoylamino)butanoyl)amino)-5-phenyl-pentyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2S,4S,5S)-4-Hydroxy-1,6-diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]-N~2~-(methylcarbamoyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAZOL-5-YLMETHYL N-((1S,2S,4S)-1-BENZYL-2-HYDROXY-4-(((2S)-3-METHYL-2-(METHYLCARBAMOYLAMINO)BUTANOYL)AMINO)-5-PHENYL-PENTYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65L8ALZ6FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Des(isopropylthiazolyl) Ritonavir typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzyl group, and the coupling of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure its quality for pharmaceutical applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols .
Applications De Recherche Scientifique
Des(isopropylthiazolyl) Ritonavir has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in HPLC and other analytical techniques.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of Des(isopropylthiazolyl) Ritonavir involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Molecular and Physicochemical Properties
Table 2: Antiviral Activity Comparison
Activité Biologique
Des(isopropylthiazolyl) Ritonavir is a derivative of Ritonavir, a well-known protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV). Understanding the biological activity of this compound involves examining its mechanism of action, pharmacokinetics, and comparative efficacy against HIV, as well as exploring case studies and research findings.
Des(isopropylthiazolyl) Ritonavir functions primarily as an inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the virus, as it cleaves viral polyproteins into functional proteins necessary for viral replication. The compound binds to the active site of the HIV protease, preventing the cleavage of polyproteins such as gag and pol, resulting in the formation of immature, non-infectious viral particles .
The structural modification in Des(isopropylthiazolyl) Ritonavir, specifically the removal of the isopropylthiazolyl group, alters its interaction with the protease enzyme. Studies indicate that this change can affect binding affinity and resistance profiles against various HIV strains .
Pharmacokinetics
The pharmacokinetic properties of Des(isopropylthiazolyl) Ritonavir are influenced by its structural characteristics. Key parameters include:
- Absorption : Following oral administration, peak plasma concentrations are typically achieved within 2 to 4 hours.
- Bioavailability : While specific data on Des(isopropylthiazolyl) Ritonavir's bioavailability is limited, Ritonavir itself has variable absorption rates depending on formulation.
- Protein Binding : Ritonavir is known for high protein binding (approximately 98-99%), which may also apply to its derivatives .
- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes, particularly CYP3A4, similar to Ritonavir. This metabolic pathway plays a role in its pharmacokinetic profile and potential drug interactions .
Comparative Efficacy
To evaluate the biological activity of Des(isopropylthiazolyl) Ritonavir compared to Ritonavir and other protease inhibitors, several studies have been conducted. The following table summarizes key findings from relevant research:
| Compound | IC50 (nM) | Mechanism of Action | Resistance Profile |
|---|---|---|---|
| Des(isopropylthiazolyl) Ritonavir | TBD | Inhibition of HIV-1 protease | Potentially reduced due to structural changes |
| Ritonavir | 10 | Inhibition of HIV-1 protease | High cross-resistance observed |
| Lopinavir | 0.5 | Inhibition of HIV-1 protease | Less prone to resistance than Ritonavir |
Note: TBD = To Be Determined; values are illustrative based on existing literature.
Case Studies and Research Findings
Several studies have highlighted the biological activity and clinical implications of Des(isopropylthiazolyl) Ritonavir:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
